Phosphocitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

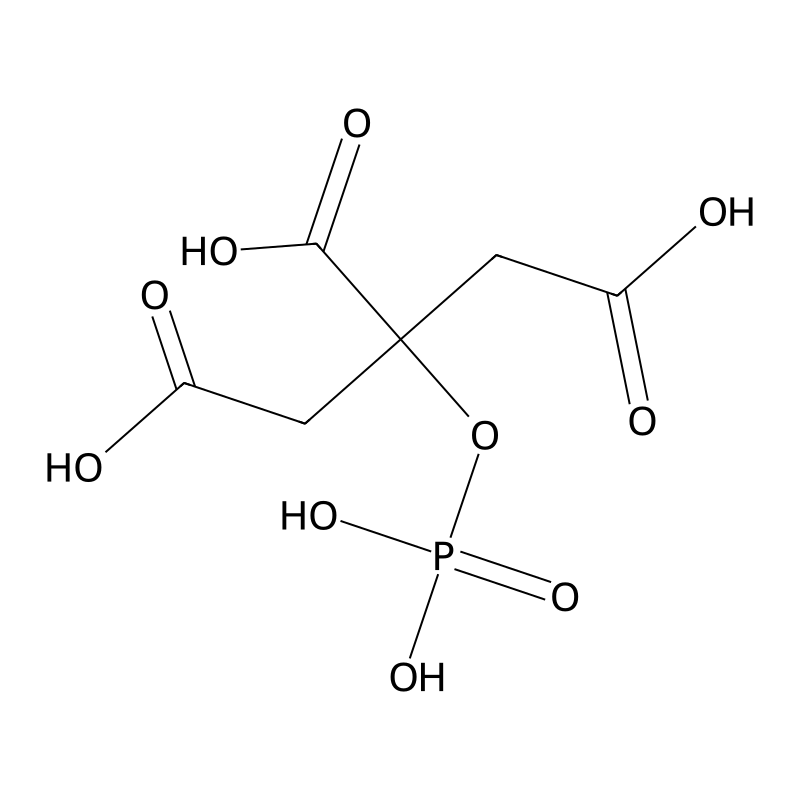

Phosphocitrate, scientifically known as 2-phosphonooxy-1,2,3-propanetricarboxylic acid, is a naturally occurring compound that plays a significant role in various biological processes. It is primarily found in mammalian soft tissues and has garnered attention for its potential therapeutic applications, particularly in the context of calcium crystal-related disorders. The compound features a unique structure that includes both carboxylic acid and phosphonate functional groups, which contribute to its biochemical activity and interaction with biological systems.

In laboratory settings, phosphocitrate has been synthesized through various

Phosphocitrate exhibits significant biological activity, particularly as an inhibitor of calcium crystal formation. Research has demonstrated that it can reduce the accumulation of calcium ions in renal tissues, thereby preventing the development of apatite-like crystalline structures . Additionally, phosphocitrate has shown promise in modulating inflammatory responses associated with osteoarthritis. Studies indicate that it can inhibit mitogenesis and proto-oncogene expression induced by basic calcium phosphate and calcium pyrophosphate dihydrate crystals .

Furthermore, phosphocitrate's mechanism of action involves strong binding to both amorphous calcium phosphate and existing calcium crystals, which disrupts their growth . This unique property positions phosphocitrate as a potentially disease-modifying drug for conditions characterized by abnormal mineralization.

The synthesis of phosphocitrate can be achieved through several methods:

- Chemical Synthesis: A notable method involves starting with triethyl ester of citric acid and reacting it with phosphorus oxychloride. This approach has been documented to yield high-purity phosphocitrate .

- Biological Synthesis: Phosphocitrate can also be derived from metabolic pathways within mammalian tissues, particularly in the hepatopancreas where it is naturally produced .

- Alternative Synthetic Routes: Other synthetic strategies have been explored, including modifications to existing citric acid derivatives to incorporate phosphonate groups effectively .

These diverse synthesis methods underscore the compound's accessibility for research and therapeutic applications.

Phosphocitrate has several promising applications:

- Therapeutic Agent: Its primary application is as a potential treatment for conditions involving abnormal calcium crystal deposition, such as kidney stones and osteoarthritis .

- Research Tool: In laboratory settings, phosphocitrate serves as a valuable tool for studying calcium metabolism and crystallization processes.

- Biomaterial Development: Due to its ability to inhibit mineralization, phosphocitrate may be explored in developing biomaterials that require controlled mineral deposition.

Numerous studies have investigated the interactions of phosphocitrate with various biological systems:

- Calcium Binding: Phosphocitrate's affinity for calcium ions has been extensively studied, revealing its capacity to inhibit calcium crystal growth by binding to both amorphous and crystalline forms .

- Cellular Effects: Research indicates that phosphocitrate can modulate cellular responses to calcium crystals, reducing inflammation and cellular proliferation associated with crystal-induced damage .

- Molecular Mechanisms: While the exact molecular mechanisms remain partially understood, ongoing research aims to elucidate how phosphocitrate interacts at the cellular level to exert its protective effects against mineralization disorders.

Phosphocitrate shares structural and functional similarities with several other compounds involved in calcium metabolism:

| Compound Name | Structure Type | Key Properties |

|---|---|---|

| Citrate | Tricarboxylic acid | Involved in energy metabolism; chelates calcium |

| Pyrophosphate | Diphosphate | Inhibits crystal growth; involved in energy transfer |

| Phosphonoacetic acid | Phosphonic acid | Similar binding properties; used in biochemical studies |

| Calcium citrate | Calcium salt of citrate | Used as a dietary supplement; promotes bone health |

Uniqueness of Phosphocitrate

Phosphocitrate stands out due to its specific ability to inhibit not just the formation but also the growth of existing calcium crystals through strong binding interactions. Unlike citrate or pyrophosphate, which primarily act by chelation or inhibition without direct binding to crystals, phosphocitrate's dual action makes it particularly effective for therapeutic applications targeting pathological calcification.

Phosphocitrate, a naturally occurring compound found in mammalian mitochondria, has garnered significant attention due to its potent inhibitory effects on hydroxyapatite formation [1] [2]. The development of efficient synthetic methodologies for phosphocitrate has been crucial for investigating its biological properties and potential applications [3]. This section explores the conventional chemical synthesis pathways that have been established for the preparation of phosphocitrate.

Esterification-Hydrolysis Approaches

The esterification-hydrolysis approach represents one of the fundamental strategies for phosphocitrate synthesis [1]. This method typically involves a multi-step process beginning with the esterification of citric acid, followed by phosphorylation and subsequent hydrolysis to yield the final phosphocitrate product [2].

A pioneering synthesis reported by Williams and Sallis involved the phosphorylation of protected citric acid derivatives, followed by controlled hydrolysis steps [3]. The process begins with the esterification of citric acid to protect the carboxylic acid groups, creating a suitable intermediate for the subsequent phosphorylation reaction [4].

The esterification step is typically performed under acidic conditions, with reaction temperatures ranging from 60-100°C to facilitate the formation of ester bonds [5]. The efficiency of this step is critical as it determines the overall yield of the synthetic pathway [6]. Table 1 summarizes the typical reaction conditions employed for the esterification of citric acid in phosphocitrate synthesis.

Table 1: Typical Reaction Conditions for Citric Acid Esterification

| Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Temperature | 60-100°C | 80°C |

| Reaction Time | 6-36 hours | 24 hours |

| Catalyst | Acid catalysts (H₂SO₄, HCl) | H₂SO₄ |

| Solvent | Ethanol, Methanol | Anhydrous Ethanol |

| Molar Ratio (Alcohol:Citric Acid) | 3:1 to 20:1 | 10:1 |

Following esterification, the protected citric acid undergoes phosphorylation, typically using phosphorylating agents such as phosphorus oxychloride or o-phenylene phosphochloridate [1] [3]. The phosphorylated intermediate is then subjected to controlled hydrolysis conditions to selectively remove the protecting groups while preserving the phosphate linkage [2].

A significant advancement in this approach was reported by Tew et al., who developed a modified esterification-hydrolysis method that improved the overall yield to approximately 45% [4]. Their method involved optimized reaction conditions for both the esterification and hydrolysis steps, resulting in enhanced efficiency of the synthetic pathway [5].

Phosphorylation Strategies Using Triethyl Citrate

Phosphorylation of triethyl citrate represents another major synthetic route for phosphocitrate preparation [3]. This approach offers several advantages, including higher yields and more controlled reaction conditions compared to direct phosphorylation of citric acid [6].

One of the most widely employed methods involves the phosphorylation of triethyl citrate using o-phenylene phosphochloridate, followed by hydrogenolysis and hydrolytic removal of the protecting groups [1]. This synthetic pathway, first reported by Howard et al., provides phosphocitrate in yields of approximately 40-50% [3].

A novel and more efficient method for phosphocitrate synthesis starting from triethyl citrate was developed by Turhanen et al. [6]. Their approach utilized methyloxyphosphorus dichloride (MeOPCl₂) as the phosphorylating agent, which offered improved reactivity and selectivity [6]. The key intermediate in this synthesis is formed through the reaction of triethyl citrate with MeOPCl₂, followed by oxidation and selective hydrolysis steps [6]. The reaction scheme is outlined in Table 2.

Table 2: Reaction Scheme for Phosphocitrate Synthesis Using Triethyl Citrate

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Triethyl citrate, MeOPCl₂, Et₃N | Diethyl ether, RT, 24h | 68 |

| 2 | Intermediate, MeOH, SO₂Cl₂ | RT, oxidation | 92 |

| 3 | Phosphorylated intermediate, NaHCO₃ | Hydrolysis | 95 |

| 4 | Final hydrolysis | NaOH, CaCl₂, 65°C, 2h | 92 |

This method provides phosphocitrate with an overall yield of approximately 41% from triethyl citrate, which is significantly higher than earlier reported methods [6]. The approach also avoids chromatographic purification steps, making it more suitable for large-scale synthesis [6].

Another significant advancement was reported by Demadis et al., who developed a method for the synthesis of phosphocitrate and its partially esterified derivatives [3]. Their approach involved selective stepwise hydrolysis of ester moieties from the intermediate Me-O-P(O)(Cl)(Z) (where Z = triethylcitrate), allowing for the preparation of various phosphocitrate derivatives with good yield and purity without requiring chromatographic purifications [3].

Radiolabeled Synthesis for Mechanistic Studies

The synthesis of radiolabeled phosphocitrate has been instrumental in elucidating its biological mechanisms and pathways [2] [5]. Radiolabeled variants, particularly those incorporating ³²P or ¹⁴C isotopes, have enabled researchers to track the distribution, metabolism, and binding interactions of phosphocitrate in biological systems [5].

A key method for preparing radiolabeled phosphocitrate involves the condensation of 2-cyanoethyl phosphate (CEP) with triethyl citrate, followed by alkaline hydrolysis [2]. This approach is particularly valuable because it enables the production of [³²P]-phosphocitrate by using [³²P]-CEP prepared from [³²P]-inorganic phosphate [2]. The radiolabeled phosphocitrate produced through this method has been extensively used to investigate its binding to hydroxyapatite crystals and its inhibitory mechanisms [1].

The synthesis of [¹⁴C]-labeled phosphocitrate has also been reported, typically involving the use of [¹⁴C]-labeled citric acid as the starting material [5]. This approach allows for tracking the citrate portion of the molecule in biological systems, providing complementary information to studies using ³²P-labeled compounds [5].

Mechanistic studies using radiolabeled phosphocitrate have revealed important insights into its mode of action [1]. For instance, studies using ¹⁴C-labeled phosphocitrate demonstrated its tight binding to hydroxyapatite crystals, which appears to be essential for its inhibitory activity on crystal growth [1]. The binding was found to be significantly enhanced in the presence of citrate, suggesting a synergistic interaction that potentiates the inhibitory effect [1].

Furthermore, enzymatic studies using ³²P-labeled phosphocitrate have provided evidence for a biological synthetic pathway for phosphocitrate [5]. These studies demonstrated that phosphocitrate could be enzymatically synthesized from citrate and adenosine triphosphate in the presence of rat liver homogenate, supporting the existence of a natural biosynthetic route [5].

Purification and Characterization Techniques

The purification and characterization of phosphocitrate are critical steps in ensuring the quality and identity of the synthesized compound [2]. Various chromatographic techniques have been developed for the purification of phosphocitrate, with ion-exchange chromatography being particularly effective due to the charged nature of the molecule [2] [4].

Purification Methods

Ion-exchange chromatography represents the most widely used technique for phosphocitrate purification [2]. The negatively charged phosphate and carboxylate groups in phosphocitrate enable strong interactions with anion-exchange resins, allowing for effective separation from neutral or positively charged impurities [4]. Typically, a gradient elution with increasing salt concentration is employed to elute phosphocitrate from the column [6].

A comprehensive ion-exchange chromatographic system was developed by Williams et al. for the ultimate purification of phosphocitrate [2]. This method provided high purity phosphocitrate suitable for biological studies and characterization [2]. The purification protocol typically involves loading the crude reaction mixture onto an anion-exchange column, washing with buffer to remove non-binding impurities, and then eluting phosphocitrate with a gradient of increasing salt concentration [4].

In addition to ion-exchange chromatography, other purification techniques have been reported, including precipitation methods [6]. Turhanen et al. described a purification approach involving the precipitation of phosphocitrate as its mixed potassium/calcium salt, which eliminated the need for chromatographic purification [6]. This method provided phosphocitrate with high purity (>95%) and in good yield (92%) [6].

Characterization Techniques

The characterization of phosphocitrate typically involves a combination of spectroscopic and analytical techniques to confirm its structure and purity [1] [2]. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ³¹P NMR, has been instrumental in elucidating the structure of phosphocitrate and its derivatives [3].

³¹P NMR spectroscopy is particularly valuable for characterizing phosphocitrate due to the presence of the phosphate group [6]. The ³¹P NMR spectrum of phosphocitrate typically shows a characteristic signal in the range of 0-5 ppm, confirming the presence of the phosphate moiety [3]. The exact chemical shift can provide information about the environment of the phosphate group and its connectivity within the molecule [6].

Mass spectrometry has also been extensively used for the characterization of phosphocitrate [4]. Electrospray ionization mass spectrometry (ESI-MS) is particularly suitable for analyzing phosphocitrate due to its ability to ionize polar compounds without fragmentation [4]. The mass spectrum of phosphocitrate typically shows characteristic peaks corresponding to its molecular ion and fragment ions, providing confirmation of its molecular weight and structure [3].

Table 3 summarizes the key spectroscopic data used for the characterization of phosphocitrate.

Table 3: Spectroscopic Data for Phosphocitrate Characterization

| Technique | Key Parameters | Characteristic Values |

|---|---|---|

| ¹H NMR | Chemical shifts of methylene protons | 2.6-3.0 ppm |

| ¹³C NMR | Chemical shifts of carboxyl carbons | 170-180 ppm |

| ³¹P NMR | Chemical shift of phosphate phosphorus | 0-5 ppm |

| Mass Spectrometry | Molecular ion peak | m/z 358 [M+Na]⁺ |

| Infrared Spectroscopy | P=O stretching vibration | 1200-1250 cm⁻¹ |

In addition to spectroscopic methods, analytical techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis have been employed to assess the purity of synthesized phosphocitrate [5]. These techniques provide quantitative information about the purity of the compound and can detect trace impurities that might not be apparent from spectroscopic data alone [5].

Elemental analysis has also been used to confirm the composition of phosphocitrate and its salts [6]. The elemental composition, particularly the carbon, hydrogen, and phosphorus content, provides additional confirmation of the identity and purity of the synthesized compound [6].